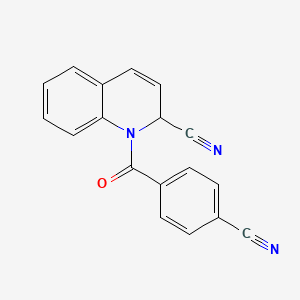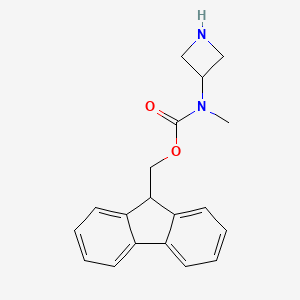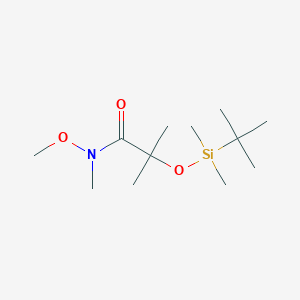
2-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide is a compound that features a tert-butyldimethylsilyl (TBS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of alcohols and amines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction conditions are mild, and the product is usually obtained in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can be easily scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl ether group.
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane.
Reduction: LiAlH4 in ether.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted silyl ethers.
Wissenschaftliche Forschungsanwendungen
2-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals.
Industry: Applied in the production of fine chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 2-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide involves the protection of hydroxyl groups through the formation of a stable silyl ether bond. This bond is resistant to various reaction conditions, allowing for selective deprotection when needed. The molecular targets include hydroxyl and amine groups, and the pathways involved are primarily related to the formation and cleavage of silyl ether bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Compared to similar compounds, 2-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N,2-dimethylpropanamide offers unique stability and reactivity due to the presence of both the TBS group and the methoxy group. This combination allows for selective protection and deprotection, making it highly valuable in complex synthetic routes.
Eigenschaften
Molekularformel |
C12H27NO3Si |
|---|---|
Molekulargewicht |
261.43 g/mol |
IUPAC-Name |
2-[tert-butyl(dimethyl)silyl]oxy-N-methoxy-N,2-dimethylpropanamide |
InChI |
InChI=1S/C12H27NO3Si/c1-11(2,3)17(8,9)16-12(4,5)10(14)13(6)15-7/h1-9H3 |
InChI-Schlüssel |
FRGXSHQYKUEPTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(C)(C)C(=O)N(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


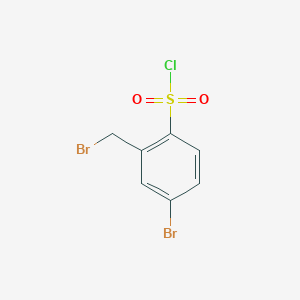
![1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate](/img/structure/B12846078.png)
![4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B12846080.png)
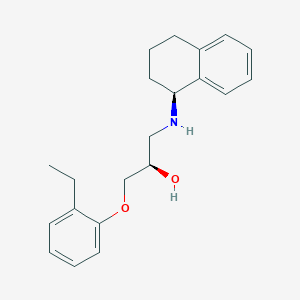
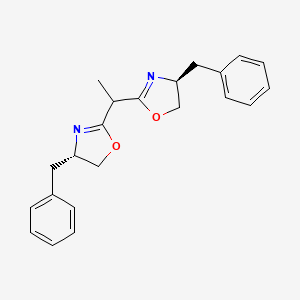
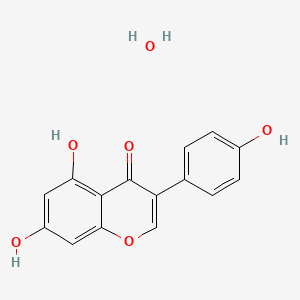
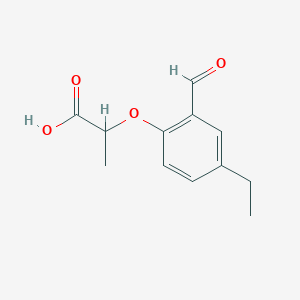
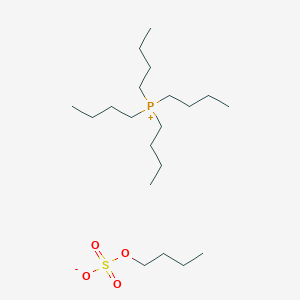
![1-[(5S,7R)-3-bromo-1-adamantyl]pyrrolidine;hydrobromide](/img/structure/B12846112.png)
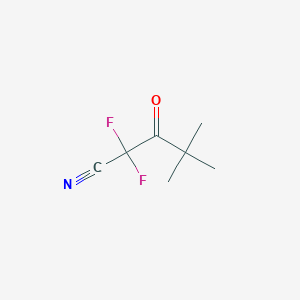
![1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene](/img/structure/B12846134.png)
